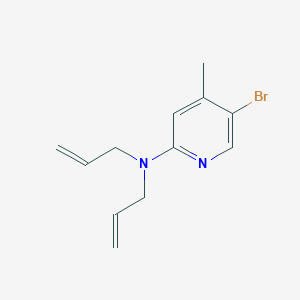
N,N-Diallyl-5-bromo-4-methyl-2-pyridinamine
Übersicht
Beschreibung
N,N-Diallyl-5-bromo-4-methyl-2-pyridinamine is an organic compound with a unique chemical structure. This compound is an amine, which is an organic compound that contains an amine group, which is a nitrogen atom connected to three hydrogen atoms. It is an important intermediate in organic synthesis and has been used in a variety of applications.
Wissenschaftliche Forschungsanwendungen
Oxyfunctionalization of Pyridine Derivatives
N,N-Diallyl-5-bromo-4-methyl-2-pyridinamine and its derivatives have been identified as significant intermediates for various applications in the chemical industry. They serve as essential synthons for pharmaceutical products and as building blocks for polymers with unique physical properties. The oxyfunctionalization of pyridine derivatives, such as N,N-Diallyl-5-bromo-4-methyl-2-pyridinamine, using enzymes or whole cells, is an attractive strategy for preparing hydroxylated pyridines. This process is crucial as chemical synthesis methods for aminopyridinols are generally limited or inefficient. A study highlighted the capability of Burkholderia sp. MAK1 to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives, demonstrating the potential of biocatalysis in modifying these compounds (Stankevičiūtė et al., 2016).
Synthesis of Novel Pyridine-Based Derivatives
The synthesis of novel pyridine-based derivatives, including N,N-Diallyl-5-bromo-4-methyl-2-pyridinamine, has been a focus due to their potential applications in various domains. A study outlined an efficient palladium-catalyzed Suzuki cross-coupling reaction to synthesize a series of novel pyridine derivatives. These compounds were analyzed using Density Functional Theory (DFT) methods to understand their reaction pathways and potential applications. Some derivatives exhibited significant biological activities, such as anti-thrombolytic and biofilm inhibition activities, showcasing their potential in medical and biological applications (Ahmad et al., 2017).
Synthesis of Pyridines via Bromocyclization
Another application in the field of synthetic chemistry involves the synthesis of pyridines through bromocyclization. This method is crucial for generating pyridine-4-carboxylates and trisubstituted pyridines with high regiocontrol. The process, utilizing N-bromosuccinimide, is efficient and offers a robust route for synthesizing structurally complex pyridines, which can serve as intermediates for further chemical transformations or as target molecules for pharmaceutical applications (Bagley et al., 2004).
Investigation of Pyridine Derivatives for Ecosystem Health
Studies also explore the ecological applications of pyridine derivatives. For instance, substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, including derivatives of N,N-Diallyl-5-bromo-4-methyl-2-pyridinamine, were found to exhibit excellent herbicidal activity on a broad spectrum of vegetation at low application rates. This implies potential applications of these compounds in agriculture and ecosystem management (Moran, 2003).
Eigenschaften
IUPAC Name |
5-bromo-4-methyl-N,N-bis(prop-2-enyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2/c1-4-6-15(7-5-2)12-8-10(3)11(13)9-14-12/h4-5,8-9H,1-2,6-7H2,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHHUBAVUJIBJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)N(CC=C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diallyl-5-bromo-4-methyl-2-pyridinamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-(ethylsulfonyl)aniline](/img/structure/B1423976.png)
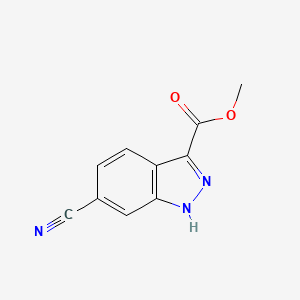
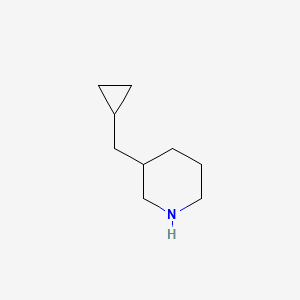
![3-[(3-Methoxybenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1423982.png)
![Methyl 4-{[2-(4-piperidinyl)ethoxy]-methyl}benzoate hydrochloride](/img/structure/B1423983.png)
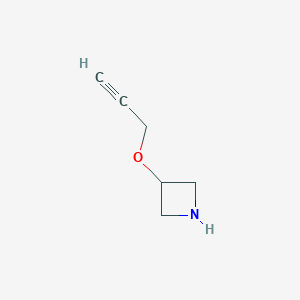
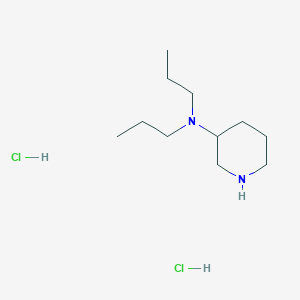
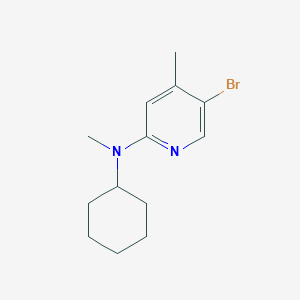
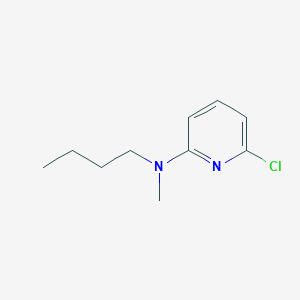

![2-[2-(4-Chloro-2-isopropylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1423991.png)

![3-[(2-Chloro-4-isopropylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1423996.png)
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-1-ethanol](/img/structure/B1423999.png)